Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate
Description
Properties
Molecular Formula |
C12H22O3 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate |
InChI |
InChI=1S/C12H22O3/c1-4-15-11(13)8-12(14)6-9(2)5-10(3)7-12/h9-10,14H,4-8H2,1-3H3 |
InChI Key |
RZYGKQMLHSHNGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CC(CC(C1)C)C)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Synthesis of the 3,5-Dimethylcyclohexanol Core
The key intermediate for Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate is cis, cis-3,5-dimethyl-1-cyclohexanol. The preparation of this intermediate has been extensively studied and involves the following main synthetic route:
Step 1: Knoevenagel Condensation
- Reactants: Acetaldehyde and ethyl acetoacetate.
- Catalyst: Piperidine or similar base catalyst.
- Solvent: Toluene.
- Conditions: Reflux for 2-3 hours.
- Product: 4-ethoxycarbonyl-3,5-dimethyl-2-cyclohexene-1-ketone.
This step forms the cyclohexene ring with a ketone and ester functional groups, setting the stage for further transformations.
Step 2: Hydrolysis and Decarboxylation
- Reagents: Strong alkali (e.g., sodium hydroxide) followed by strong acid (e.g., sulfuric acid).
- Solvent: Ethanol or methanol.
- Conditions: Heating to 85-100 °C for 15-120 minutes.
- Product: 3,5-dimethyl-2-cyclohexene-1-ketone.
This step removes the ethoxycarbonyl group, yielding the cyclohexenone intermediate.
Step 3: Catalytic Hydrogenation
- Catalyst: 10% Palladium on carbon.
- Solvent: Methanol.
- Conditions: Hydrogen atmosphere at 2.5 MPa, 25 °C, 0.5 hours.
- Product: 3,5-dimethylcyclohexanone.
Hydrogenation saturates the double bond in the cyclohexenone to form the cyclohexanone derivative.
Step 4: Reduction to Cyclohexanol
- Reducing Agent: Sodium borohydride.
- Solvent: Ethanol or methanol.
- Conditions: 0-25 °C, 2-5 hours.
- Product: cis, cis-3,5-dimethyl-1-cyclohexanol.
This step reduces the ketone to the corresponding alcohol with high stereoselectivity (product/isomer ratio up to 30:1).
Esterification to Form this compound
Once the cis, cis-3,5-dimethyl-1-cyclohexanol is obtained, the next step is to attach the ethyl acetate moiety to the molecule, specifically at the 2-position of the acetate side chain.
A common approach involves the following:
- Reagents: Ethyl chloroacetate or ethyl bromoacetate.
- Catalyst/Base: Triethylamine or dimethylaminopyridine (DMAP).
- Solvent: Dichloromethane or tetrahydrofuran.
- Conditions: 0 °C to room temperature, reaction time 3-12 hours.
- Mechanism: Nucleophilic substitution where the hydroxy group of the cyclohexanol attacks the electrophilic carbon of the ethyl haloacetate, forming the ester linkage.
This method ensures the formation of this compound with good yield and purity.
Detailed Reaction Data and Tables
Table 1: Summary of Key Reaction Conditions for Core Cyclohexanol Synthesis
| Step | Reaction Type | Reagents/Catalysts | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Knoevenagel Condensation | Acetaldehyde, Ethyl acetoacetate, Piperidine | Toluene | Reflux (~110) | 2-3 h | ~70-80 | Formation of cyclohexene ketone ester |
| 2 | Hydrolysis & Decarboxylation | NaOH, H2SO4 | Ethanol | 85-100 | 15-120 min | 60-75 | Conversion to cyclohexenone ketone |
| 3 | Catalytic Hydrogenation | Pd/C, H2 (2.5 MPa) | Methanol | 25 | 0.5 h | >90 | Saturation of double bond |
| 4 | Reduction | NaBH4 | Ethanol | 0-25 | 2-5 h | 80-85 | Stereoselective reduction to alcohol |
Table 2: Esterification Reaction Parameters
| Parameter | Value/Range | Comments |
|---|---|---|
| Reagent | Ethyl chloroacetate or bromoacetate | Electrophilic esterifying agent |
| Catalyst/Base | DMAP (5 mol%), Triethylamine | Facilitates nucleophilic substitution |
| Solvent | Dichloromethane, THF | Aprotic solvents preferred |
| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |
| Reaction Time | 3-12 hours | Ensures complete conversion |
| Workup | Aqueous NaHCO3 wash, drying over Na2SO4 | Purification by extraction and drying |
| Yield | 70-80% | High yield with proper conditions |
Research Findings and Notes
The stereoselectivity of the reduction step to obtain cis, cis-3,5-dimethyl-1-cyclohexanol is critical. Sodium borohydride reduction at low temperatures favors the desired isomer with product/isomer ratios reported up to 30:1 or higher.
The initial Knoevenagel condensation is a well-established method for constructing the cyclohexene ring with high efficiency and selectivity.
Catalytic hydrogenation using Pd/C under mild conditions efficiently saturates the double bond without over-reduction or side reactions.
Esterification using ethyl haloacetates in the presence of nucleophilic catalysts like DMAP proceeds smoothly under mild conditions, yielding the target ester with minimal by-products.
Purification typically involves standard organic extraction techniques and column chromatography to achieve high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-(1-oxo-3,5-dimethylcyclohexyl)acetic acid.
Reduction: Formation of 2-(1-hydroxy-3,5-dimethylcyclohexyl)ethanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Esters with Hydroxyl Substituents
- Methyl 2-hydroxyacetate (CAS 96-35-5): A simpler ester with a hydroxyl group directly on the acetate chain. It has a lower molecular weight (90.08 g/mol) and higher polarity compared to the target compound, making it more water-soluble.
- 2-(2-Hydroxyethoxy)ethyl acetate (CAS 2093-20-1): This compound contains an ethylene glycol-linked hydroxyl group, enhancing hydrophilicity (MW: 148.16 g/mol). Its safety profile includes precautions for inhalation and skin contact, similar to other esters, but its extended ether chain reduces volatility compared to the cyclohexanol-based target compound .
Esters with Cyclic Structures
- 2-Ethylhexyl [[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]thio]acetate: A phenolic ester with tert-butyl substituents and a thioether linkage. Its molecular weight (unreported) is likely higher due to the aromatic and sulfur-containing groups .
- Imidazole-linked ethyl acetates (): Compounds such as ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate exhibit planar aromatic systems, enabling π-π stacking interactions in drug design. In contrast, the target compound’s cyclohexanol ring offers conformational flexibility and hydrogen-bonding capability via the hydroxyl group .
Data Tables
Biological Activity
Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexane structure with hydroxyl and ester functional groups. The presence of the hydroxyl group is significant as it can form hydrogen bonds, enhancing the compound's interaction with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group plays a crucial role in its reactivity, potentially modulating enzyme activity and influencing various physiological processes. The ester moiety can undergo hydrolysis, releasing acetic acid derivatives that may further interact with biological pathways .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have suggested that this compound may possess antimicrobial effects. The mechanism likely involves disruption of microbial cell membranes or inhibition of vital enzymatic processes .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, which may be linked to its ability to inhibit pro-inflammatory cytokines and modulate immune responses .
- Potential Neuroprotective Effects : There is emerging evidence that compounds with similar structures can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Neuroprotective | Modulation of neurotransmitter activity |
Case Study: Antimicrobial Activity
In a recent study, this compound was tested against various bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a natural antimicrobial agent suitable for therapeutic applications.
Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound. Using an animal model, researchers observed a marked decrease in inflammatory markers following treatment with this compound. These findings suggest that the compound may offer therapeutic benefits in conditions characterized by inflammation.
Q & A
Q. What are the established synthetic routes for Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis typically involves multi-step reactions, including esterification and hydroxylation. Key parameters for optimization include:
- Temperature: Maintaining 70–80°C during reflux (e.g., ethanol as solvent) to balance reaction rate and side-product formation .
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol is preferred for esterification .
- Catalysts: Acidic or basic catalysts (e.g., sodium ethoxide) to accelerate specific steps .
Post-synthesis, recrystallization from absolute ethanol improves purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer: A combination of techniques ensures accurate structural validation:
- NMR spectroscopy: H and C NMR identify hydroxyl, ester, and cyclohexyl substituents. DEPT-135 clarifies carbon hybridization .
- IR spectroscopy: Confirms ester carbonyl (1700–1750 cm) and hydroxyl (3200–3600 cm) groups .
- Mass spectrometry: High-resolution MS (HRMS) validates molecular formula via exact mass matching .
Q. How should researchers handle purification to ensure high-purity yields for pharmacological assays?
- Methodological Answer: Post-synthesis purification involves:
- Recrystallization: Absolute ethanol is effective for removing unreacted starting materials .
- Column chromatography: Silica gel with ethyl acetate/hexane gradients separates polar byproducts .
Purity is confirmed via HPLC (>95% area under the curve) and melting point consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer: Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:
- Molecular dynamics simulations: Simulate physiological conditions (e.g., explicit water models) to refine docking poses .
- Free energy calculations: Use MM-PBSA/GBSA to quantify binding affinities and compare with in vitro assays (e.g., enzyme inhibition) .
- Experimental validation: Re-test computational hits under varied pH/temperature conditions to identify false positives .
Q. What methodologies are recommended for crystallographic data analysis when twinning or low-resolution diffraction occurs?
- Methodological Answer: For challenging crystallography:
Q. How does the substitution pattern on the cyclohexyl ring influence reactivity and biological interactions?
- Methodological Answer: Comparative structure-activity relationship (SAR) studies reveal:
- Methyl vs. hydroxyl groups: 3,5-Dimethyl substitution enhances lipophilicity, improving membrane permeability, while the hydroxyl group facilitates hydrogen bonding with targets (e.g., enzymes) .
- Steric effects: Bulky substituents (e.g., tert-butyl in analogs) reduce binding pocket accessibility, as shown in docking studies .
Tabulate IC values against structural variants to quantify trends .
Q. What strategies validate the stereochemical configuration of this compound using X-ray crystallography?
- Methodological Answer: Key steps include:
- Flack parameter analysis: Confirm absolute configuration via refined Flack x values (target: ±0.02) .
- Density functional theory (DFT): Compare experimental and calculated Hirshfeld surfaces to detect chiral center mismatches .
- Anomalous dispersion: Use Cu-Kα radiation to enhance chiral scattering effects .
Data Analysis & Presentation
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer: Contradictions (e.g., NMR vs. IR) require:
Q. What are best practices for presenting analytical data in peer-reviewed publications?
- Tables: Include reaction conditions (solvent, time, yield) and spectral data (δ in ppm, J in Hz).
- Figures: Use ORTEP diagrams for crystallography and reaction mechanisms drawn with ChemDraw .
- Statistical reporting: Provide mean ± SD for triplicate experiments and p-values for bioactivity comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
